molecular formula C23H33FN2O10 B055250 Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside CAS No. 115973-78-9

Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside

Cat. No. B055250
M. Wt: 516.5 g/mol
InChI Key: POYIBRAGZANVDT-FBDIQVNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside, also known as Benzyl N-acetyl-2,4-dideoxy-2-fluoro-2-galactopyranosylaminooxy-6-O-acetyl-2-deoxy-β-D-galactopyranoside, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside acts as an inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. It specifically inhibits β-galactosidases, which are involved in the degradation of lactose and other galactose-containing compounds.

Biochemical And Physiological Effects

Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside has been shown to have a significant impact on various biological processes. It has been found to inhibit the growth of certain cancer cells by disrupting the glycosylation of cell surface proteins. It also has potential applications in the treatment of lysosomal storage disorders, which are caused by the deficiency of specific lysosomal enzymes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside in lab experiments is its specificity towards β-galactosidases, which allows for the selective inhibition of these enzymes. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the investigation of its potential applications in other fields such as drug discovery and materials science. Additionally, further studies are needed to fully understand the mechanism of action and the physiological effects of the compound.

Synthesis Methods

The synthesis of Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside involves the reaction between 2,4-dideoxy-2-fluoro-2-galactopyranosylamine and 6-O-acetyl-2,3,4-tri-O-benzyl-β-D-galactopyranosyl bromide in the presence of silver oxide. The resulting product is then deacetylated using sodium methoxide in methanol to obtain the final compound.

Scientific Research Applications

Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside has been extensively studied for its potential applications in the field of glycobiology. Glycobiology is the study of the structure, biosynthesis, and function of carbohydrates, which play a crucial role in various biological processes such as cell-cell interactions, immune response, and disease progression.

properties

CAS RN

115973-78-9

Product Name

Benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside

Molecular Formula

C23H33FN2O10

Molecular Weight

516.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-5-fluoro-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C23H33FN2O10/c1-11(28)25-17-20(31)16(24)14(8-27)35-22(17)34-10-15-19(30)21(32)18(26-12(2)29)23(36-15)33-9-13-6-4-3-5-7-13/h3-7,14-23,27,30-32H,8-10H2,1-2H3,(H,25,28)(H,26,29)/t14-,15-,16-,17-,18-,19+,20+,21-,22-,23-/m1/s1

InChI Key

POYIBRAGZANVDT-FBDIQVNCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)F)O)NC(=O)C)O)O

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC3C(C(C(C(O3)CO)F)O)NC(=O)C)O)O

synonyms

BAADFGG
benzyl 2-acetamido-6-O-(2-acetamido-2,4-dideoxy-4-fluoroglucopyranosyl)-2-deoxygalactopyranoside

Origin of Product

United States

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